molecular formula C12H11NO4 B1325498 2-(3,4-Dimethoxybenzoyl)oxazole CAS No. 898784-38-8

2-(3,4-Dimethoxybenzoyl)oxazole

Cat. No. B1325498
M. Wt: 233.22 g/mol
InChI Key: NTGXFEMZUXHDDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxybenzoyl)oxazole” is C12H11NO4. Its molecular weight is 233.22 g/mol. The IUPAC name of the compound is (3,4-dimethoxyphenyl)(oxazol-2-yl)methanone .

Scientific Research Applications

Fluorescence Properties

2-(3,4-Dimethoxybenzoyl)oxazole derivatives exhibit significant fluorescence properties. Tang and Verkade (1996) synthesized optically active derivatives of this compound that demonstrated high fluorescence quantum yields, highlighting its potential application in areas requiring fluorescent materials (Tang & Verkade, 1996).

Synthesis and Reactivity

The reactivity of 2-(3,4-Dimethoxybenzoyl)oxazole in various chemical reactions has been explored. For example, the reaction of 10-(methoxyimino)phenanthren-9-one with certain reactants yields oxazole derivatives including 2-(3,4-Dimethoxybenzoyl)oxazole (Nicolaides et al., 1989) (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989). Ruiz and Perandones (2009) also discussed the transformation of oxazole molecules into heterocyclic carbenes in the presence of metal ions (Ruiz & Perandones, 2009).

Medicinal Chemistry

In medicinal chemistry, oxazole derivatives, including 2-(3,4-Dimethoxybenzoyl)oxazole, have been studied for their diverse biological activities. Zhang, Zhao, and Zhou (2018) reviewed the applications of oxazole compounds in medicinal drugs, emphasizing their potential in treating a variety of diseases (Zhang, Zhao, & Zhou, 2018).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been evaluated. Mortimer et al. (2006) found that these compounds exhibit potent and selective inhibitory activity against various cancer cell lines (Mortimer et al., 2006).

Synthesis of Trisubstituted Oxazoles

Shaw, Xu, and Hulme (2012) developed a novel synthesis method for 2,4,5-trisubstituted oxazoles, which could potentially include 2-(3,4-Dimethoxybenzoyl)oxazole derivatives (Shaw, Xu, & Hulme, 2012).

Photochemical Applications

Ito, Ikeda, and Ichimura (1993) explored the photooxidation of oxazole groups, which can include 2-(3,4-Dimethoxybenzoyl)oxazole, in thin films using various dyes as photosensitizers. This research underlines the compound's potential in photochemical applications (Ito, Ikeda, & Ichimura, 1993).

Future Directions

The future directions for “2-(3,4-Dimethoxybenzoyl)oxazole” could involve the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . This could help in overcoming drug resistances, increasing bioactivities, and making remarkable contributions .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-4-3-8(7-10(9)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGXFEMZUXHDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642119
Record name (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzoyl)oxazole

CAS RN

898784-38-8
Record name (3,4-Dimethoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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